3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea
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Overview
Description
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea is a complex organic compound that features a bifuran moiety, a hydroxyethyl group, and a phenylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2’-bifuran with ethylene oxide to introduce the hydroxyethyl group. This intermediate is then reacted with phenyl isocyanate to form the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The phenylurea structure can interact with proteins and nucleic acids, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,2’-bifuran: A simpler bifuran derivative with similar structural features but lacking the hydroxyethyl and phenylurea groups.
2,2’-Bifuran-5,5’-dicarboxylic acid: Another bifuran derivative with carboxylic acid groups instead of the hydroxyethyl and phenylurea groups.
Uniqueness
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea is unique due to its combination of bifuran, hydroxyethyl, and phenylurea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-13(11-18-17(21)19-12-5-2-1-3-6-12)14-8-9-16(23-14)15-7-4-10-22-15/h1-10,13,20H,11H2,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINKTRPRVZOEKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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